The Mechanism of Action of YM-201636: A Technical Guide
The Mechanism of Action of YM-201636: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). By targeting PIKfyve, YM-201636 disrupts fundamental cellular processes, including endomembrane trafficking, autophagy, and retroviral budding. This guide provides a comprehensive overview of the mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of PIKfyve Kinase
YM-201636 exerts its biological effects primarily through the potent and selective inhibition of the lipid kinase PIKfyve.[1][2] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[3][4][5] This lipid product is essential for the regulation of endosome and lysosome homeostasis and function.
The inhibition of PIKfyve by YM-201636 leads to a rapid decrease in the cellular levels of PtdIns(3,5)P₂, disrupting the proper sorting and trafficking of cargo through the endolysosomal system.[1][2] This disruption manifests as the accumulation of enlarged, swollen late endosomes and lysosomes, a characteristic phenotype of PIKfyve inhibition.[3][4][5]
Quantitative Data: In Vitro and Cellular Potency
The inhibitory activity of YM-201636 has been quantified in various in vitro and cellular assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Kinase Inhibition Profile of YM-201636
| Target Kinase | IC₅₀ (nM) | Species/Context | Reference |
| PIKfyve | 33 | Mammalian, cell-free | [1][2] |
| p110α (PI3Kα) | 3,000 - 3,300 | Mammalian, cell-free | [1][2] |
| Fab1 | >5,000 | Yeast orthologue | [1][2] |
| Type Iα PtdInsP Kinase | >2,000 | Mouse | [1] |
| Type IIγ PtdInsP Kinase | >10,000 | [1] |
Table 2: Cellular Activity of YM-201636
| Cellular Effect | IC₅₀ (nM) | Cell Line/Context | Reference |
| Inhibition of insulin-activated 2-deoxyglucose uptake | 54 | 3T3-L1 adipocytes | [1][2] |
| Cytotoxicity (72h) | 15,030 | Calu-1 (NSCLC) | [4] |
| Cytotoxicity (72h) | 11,070 | HCC827 (NSCLC) | [4] |
| Cytotoxicity (72h) | 74,950 | H1299 (NSCLC) | [4] |
Key Cellular Processes Affected by YM-201636
The inhibition of PIKfyve and subsequent depletion of PtdIns(3,5)P₂ by YM-201636 have pleiotropic effects on cellular function.
Disruption of Endosomal and Lysosomal Trafficking
A primary consequence of YM-201636 treatment is the severe disruption of the endo-lysosomal pathway.[3][4][5] This includes:
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Formation of Enlarged Vesicles: Cells treated with YM-201636 exhibit prominent cytoplasmic vacuoles, which are swollen late endosomes and lysosomes.[3][4]
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Impaired Cargo Sorting and Recycling: The proper sorting of cargo, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), is inhibited.[3][4] Additionally, the recycling of tight junction proteins like claudin-1 and claudin-2 is blocked, leading to their intracellular accumulation.[1]
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Inhibition of Retroviral Budding: YM-201636 has been shown to block the budding of retroviruses by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3][4]
Dysregulation of Autophagy
The role of YM-201636 in autophagy is complex and appears to be context-dependent. While some studies report an induction of autophagy in liver cancer cells, leading to suppressed growth, others indicate a dysregulation of the autophagic process.[1] In neuronal cells, YM-201636 treatment leads to an accumulation of the autophagosomal marker LC3-II, which is potentiated by lysosomal protease inhibitors. This suggests a blockage in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content, leading to apoptosis-independent cell death.[6][7]
Inhibition of Glucose Uptake
In 3T3-L1 adipocytes, YM-201636 inhibits both basal and insulin-stimulated glucose uptake, with an IC₅₀ of 54 nM for the net insulin response.[1][2] At a concentration of 0.1 µM, it can completely block the insulin-dependent activation of class IA PI 3-kinase.[1][2]
Signaling Pathways and Experimental Workflows
YM-201636 Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by YM-201636.
Experimental Workflow: Autophagy Flux Assay
The following diagram outlines a typical workflow for assessing the effect of YM-201636 on autophagic flux.
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This protocol is adapted from commercially available kinase assay services and published methodologies.
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Objective: To determine the in vitro inhibitory activity of YM-201636 on PIKfyve kinase.
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Materials:
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Recombinant human PIKfyve enzyme
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Substrate: Phosphatidylinositol 3-phosphate (PtdIns3P) and Phosphatidylserine (PS) vesicles
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ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.5 mM EGTA, 25 µg/mL BSA, 0.04% Triton X-100, and 1 mM DTT)
-
YM-201636 in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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96-well plates
-
-
Procedure:
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Prepare serial dilutions of YM-201636 in kinase assay buffer.
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In a 96-well plate, add the PIKfyve enzyme to each well.
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Add the YM-201636 dilutions or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the PtdIns3P:PS substrate and ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of YM-201636 and determine the IC₅₀ value using non-linear regression analysis.
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Cellular Autophagy Flux Assay
This protocol is based on the Western blot analysis of LC3-II accumulation in the presence of a lysosomal inhibitor.
-
Objective: To assess the effect of YM-201636 on autophagic flux in cultured cells.
-
Materials:
-
Cultured cells (e.g., HeLa, MEFs, or relevant cell line)
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Complete cell culture medium
-
YM-201636 in DMSO
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies: anti-LC3B, anti-actin (or other loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with four different conditions:
-
Vehicle (DMSO) only
-
YM-201636 at the desired concentration
-
Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture)
-
YM-201636 followed by the addition of the lysosomal inhibitor for the last 2-4 hours.
-
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
Endosomal Trafficking Assay
This protocol describes a method to visualize the effect of YM-201636 on endosomal trafficking using fluorescently labeled cargo.
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Objective: To qualitatively and quantitatively assess the impact of YM-201636 on the trafficking of cargo through the endosomal pathway.
-
Materials:
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Cultured cells grown on glass coverslips
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YM-201636 in DMSO
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Fluorescently labeled cargo (e.g., FITC-CpG oligodeoxynucleotides, Alexa Fluor-conjugated EGF, or Transferrin)
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Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)
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Fluorescently labeled secondary antibodies
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Fixative (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
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Mounting medium with DAPI
-
Confocal microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with YM-201636 or vehicle for a specified time (e.g., 30-60 minutes).
-
Add the fluorescently labeled cargo to the medium and incubate for a defined period to allow for internalization (pulse).
-
Wash the cells to remove excess cargo and incubate in fresh medium (with or without YM-201636) for various chase times (e.g., 10, 30, 60 minutes) to follow the trafficking of the cargo.
-
At each time point, fix the cells with paraformaldehyde.
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Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies against endosomal markers.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with DAPI-containing mounting medium.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the colocalization of the fluorescent cargo with the different endosomal markers at each time point. A disruption in trafficking will be indicated by an accumulation of the cargo in a specific compartment (e.g., early endosomes) and a lack of progression to later compartments.
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Conclusion
YM-201636 is a valuable research tool for interrogating the cellular functions of PIKfyve and the roles of PtdIns(3,5)P₂ and PtdIns5P in health and disease. Its potent and selective inhibition of PIKfyve leads to profound and measurable effects on endomembrane dynamics, autophagy, and other key cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize YM-201636 in their studies and to better understand its complex mechanism of action.
References
- 1. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 5. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]
- 6. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Assays for Real-Time Tracking of Cell Surface Protein Internalization and Endosomal Sorting in Axons of Primary Mouse Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
